molecular formula C10H17N7O4.2C2H4O2 B564345 Saxitoxin diacetate CAS No. 220355-66-8

Saxitoxin diacetate

Cat. No. B564345
M. Wt: 419.392
InChI Key: ATZFJZKIYFVCKU-UIPPETONSA-N
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Description

Saxitoxin diacetate is a derivative of saxitoxin , a potent neurotoxin. It is commonly found in shellfish and is produced by dinoflagellate and cyanobacterial blooms in both seawater and freshwater environments . These blooms can lead to harmful algal events, affecting aquatic ecosystems and posing risks to human health.

Scientific Research Applications

  • Toxin Research and Marine Biology : Saxitoxin is a potent marine neurotoxin targeting multiple receptors, including voltage-gated sodium, calcium, and potassium channels, and enzymes like neuronal nitric oxide synthase. Its binding to these channels and proteins in marine organisms like pufferfish has made it an important tool in marine biology and toxin research (Llewellyn, 2006).

  • Pharmaceutical Applications : Certain saxitoxin analogs, including saxitoxin diacetate, have shown potential in pharmaceuticals, for instance, as long-term anesthetics in treatments for conditions like chronic tension-type headaches and anal fissures (Wiese, D’Agostino, Mihali, Moffitt, & Neilan, 2010).

  • Neurobiology Research : Saxitoxin, due to its specific action on sodium channels in nerves and muscles, is used as a molecular probe in neurobiology. It helps in understanding nerve and muscle physiology and the mechanisms underlying action potentials (Evans, 1972).

  • Water Safety and Food Security : Saxitoxin diacetate is important for studying the detoxification of contaminated water supplies and shellfish, thus aiding in public health and food safety (Turnbull, Harwood, Boundy, Holland, Hallegraeff, Malhi, & Quilliam, 2020).

  • Analytical Methods : Advanced methods like Laser Tweezers Raman Spectroscopy utilize saxitoxin for the rapid detection of environmental pollutants, demonstrating its role in environmental monitoring and research (Huai, Gao, Miao, Yao, & Wang, 2013).

  • Genetic Studies : Discoveries of genes involved in saxitoxin production in marine dinoflagellates have opened avenues for molecular biology studies, particularly in understanding gene-environment interactions and biosynthesis mechanisms (Stüken, Orr, Kellmann, Murray, Neilan, & Jakobsen, 2011).

  • Immunology : Research on the effects of saxitoxin on immune cells like hemocytes in marine organisms like mussels suggests its impact on immunocompetence, potentially affecting the response to environmental toxins (Astuya, Carrera, Ulloa, Aballay, Núñez-Acuña, Hégaret, & Gallardo‐Escárate, 2015).

  • Toxin Detection and Monitoring : Quantitative PCR methods targeting saxitoxin genes in cyanobacteria have been developed for monitoring and assessing the potential toxicity of environmental water blooms, contributing to public health and environmental management (Al-Tebrineh, Mihali, Pomati, & Neilan, 2010).

properties

IUPAC Name

[(3aS,4R,10aS)-2,6-diamino-10,10-dihydroxy-3a,4,8,9-tetrahydro-1H-pyrrolo[1,2-c]purin-4-yl]methyl carbamate;acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N7O4.2C2H4O2/c11-6-15-5-4(3-21-8(13)18)14-7(12)17-2-1-9(19,20)10(5,17)16-6;2*1-2(3)4/h4-5,19-20H,1-3H2,(H2,12,14)(H2,13,18)(H3,11,15,16);2*1H3,(H,3,4)/t4-,5-,10-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZFJZKIYFVCKU-UIPPETONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.CC(=O)O.C1CN2C(=NC(C3C2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O.CC(=O)O.C1CN2C(=N[C@H]([C@H]3[C@]2(C1(O)O)NC(=N3)N)COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60662345
Record name Saxitoxin diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Saxitoxin diacetate

CAS RN

220355-66-8
Record name Saxitoxin diacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60662345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Saxitoxin diacetate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
35
Citations
HA Bates, R Kostriken, H Rapoport - Journal of agricultural and …, 1978 - ACS Publications
… Saxitoxin diacetate monohydrate was prepared by elution from Bio-Rex 70 resin with 0.05 … used: two samples of saxitoxin hydrochloride, one sample of saxitoxin diacetate, and one …
Number of citations: 75 pubs.acs.org
GR Strichartz, S Hall, B Magnani, CY Hong, Y Kishi - Toxicon, 1995 - Elsevier
The potencies of synthetic saxitoxin (± STX) and six of its synthetic analogues, including the enantioselectively synthesized unnatural (−)enantiomer of decarbamoyl saxitoxin (dcSTX), …
Number of citations: 42 www.sciencedirect.com
F Kasuga, Y HARA-KUDO, K Machii - Food Hygiene and Safety …, 1996 - jstage.jst.go.jp
… The recovery of saxitoxin diacetate (STX-A) from clam meat was almost 100% over a certain range of the toxin concentration. However, the kit exhibited unpredictable cross-reactivities …
Number of citations: 22 www.jstage.jst.go.jp
HC Kim, IW Choi - Journal of environmental and Sanitary …, 2008 - koreascience.kr
In this study we developed the analytical methods for the determination of three neurotoxin; anatoxin-a, saxitoxin and neosaxitoxin using HPLC/FLD system and this analytical methods …
Number of citations: 2 koreascience.kr
M Dubois, L Demoulin, C Charlier, G Singh… - Food Additives and …, 2010 - Taylor & Francis
… Typically, BSA (2 mg) in sodium acetate buffer (0.1 mol l −1 , pH 4.4, 0.5 ml) was mixed with saxitoxin diacetate (150 µg) in the presence of formaldehyde (37% W/W, 40 µl). The reaction …
Number of citations: 63 www.tandfonline.com
P Velez, J Sierralta, C Alcayaga, M Fonseca, H Loyola… - Toxicon, 2001 - Elsevier
Saxitoxin (STX) and its derivatives are highly toxic natural compounds produced by dinoflagellates commonly present in marine phytoplankton. During algal blooms (“red tides”), …
Number of citations: 83 www.sciencedirect.com
A Bruchet, I Baudin, ML Janex, M Huerta, F Ventura - researchgate.net
… For saxitoxin diacetate and dihydrochloride, an ion-pair method with heptafluorobutyric acid … This method yields a limit of quantification of 5 µg/L for saxitoxin diacetate and saxitoxin …
Number of citations: 0 www.researchgate.net
J Wang, JJ Salata, PB Bennett - The Journal of General Physiology, 2003 - rupress.org
Potassium (K + ) channels mediate numerous electrical events in excitable cells, including cellular membrane potential repolarization. The hERG K + channel plays an important role in …
Number of citations: 163 rupress.org
IM Traynor, L Plumpton, TL Fodey… - Journal of AOAC …, 2006 - academic.oup.com
… The specificity of the selected antibody was tested by spiking blank mussel samples with saxitoxin diacetate, kainic acid, and L-aspartic acid. The calibration curves obtained with these …
Number of citations: 87 academic.oup.com
M Polhuijs, A de Vries, WE Kaman - 2005 - researchgate.net
… For the reaction between between saxitoxin diacetate and the NH2-group of the magnetic … The reaction between saxitoxin diacetate and the magnetic beads was first studied with a …
Number of citations: 2 www.researchgate.net

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